molecular formula C9H7BrF4O B8162755 1-Bromo-5-fluoro-2-methyl-4-(2,2,2-trifluoroethoxy)benzene

1-Bromo-5-fluoro-2-methyl-4-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8162755
M. Wt: 287.05 g/mol
InChI Key: BXWFBUCRKNKXSV-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-2-methyl-4-(2,2,2-trifluoroethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and trifluoroethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-fluoro-2-methyl-4-(2,2,2-trifluoroethoxy)benzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 5-fluoro-2-methyl-4-(2,2,2-trifluoroethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process may include steps such as fluorination, methylation, and trifluoroethoxylation of the benzene ring, followed by bromination. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-fluoro-2-methyl-4-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or cesium carbonate. The reactions are conducted under an inert atmosphere, usually nitrogen or argon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the bromine atom replaced by a different aromatic group.

Scientific Research Applications

1-Bromo-5-fluoro-2-methyl-4-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-Bromo-5-fluoro-2-methyl-4-(2,2,2-trifluoroethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution and coupling reactions. The trifluoroethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-fluoro-4-methylbenzene: Similar structure but lacks the trifluoroethoxy group.

    1-Bromo-4-fluoro-2-methylbenzene: Similar structure but lacks the trifluoroethoxy group.

    1-Bromo-5-fluoro-2-methyl-4-nitrobenzene: Similar structure but has a nitro group instead of the trifluoroethoxy group.

Uniqueness

1-Bromo-5-fluoro-2-methyl-4-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties to the molecule. This makes it a valuable intermediate in the synthesis of complex organic compounds and enhances its utility in various scientific and industrial applications.

Properties

IUPAC Name

1-bromo-5-fluoro-2-methyl-4-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O/c1-5-2-8(7(11)3-6(5)10)15-4-9(12,13)14/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWFBUCRKNKXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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